molecular formula C17H29BO2Si B1528057 Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane CAS No. 2096994-91-9

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane

Cat. No.: B1528057
CAS No.: 2096994-91-9
M. Wt: 304.3 g/mol
InChI Key: GQZILDONIWCXMI-UHFFFAOYSA-N
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Description

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane is a useful research compound. Its molecular formula is C17H29BO2Si and its molecular weight is 304.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane is a chemical compound that primarily targets organic compounds with unsaturated bonds, such as alkyl or aryl alkynes and alkenes . These organic compounds are the primary targets due to their ability to undergo reactions with the boronic acid pinacol ester functional groups present in the compound .

Mode of Action

The compound interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, the compound can form pinacol benzyl boronate by borylation at the benzylic C-H bond of alkylbenzenes . This interaction results in the extension of the size of the structure, making it ideal for Suzuki cross-coupling reactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide . The downstream effects of this pathway include the synthesis of various organic compounds, including conjugated copolymers .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight, solubility, and stability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds through the Suzuki cross-coupling reaction . This can result in the synthesis of a wide range of organic compounds, including complex structures such as conjugated copolymers .

Biochemical Analysis

Biochemical Properties

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can form reversible covalent bonds with diols and hydroxyl groups on biomolecules, making it useful for studying enzyme-substrate interactions and protein modifications. The boronic acid group in this compound allows it to act as a molecular probe for detecting and quantifying specific biomolecules in complex mixtures .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, which are crucial for regulating cell growth and differentiation. Additionally, this compound can impact the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit the activity of enzymes that require diols or hydroxyl groups for their function. Additionally, this compound can bind to transcription factors, influencing gene expression and altering cellular responses to external stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to hydrolysis or oxidation. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as cell death or tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. For example, the compound can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can influence the synthesis and degradation of biomolecules, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound can affect its accumulation and activity within different tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, this compound may accumulate in the cytoplasm, affecting cytoskeletal dynamics and intracellular signaling pathways .

Properties

IUPAC Name

trimethyl-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BO2Si/c1-16(2)17(3,4)20-18(19-16)15-10-8-14(9-11-15)12-13-21(5,6)7/h8-11H,12-13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZILDONIWCXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101135940
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096994-91-9
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096994-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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